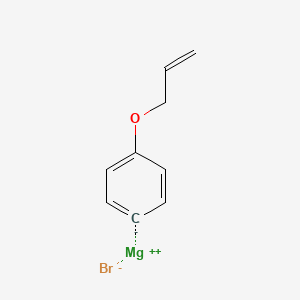

Magnesium;prop-2-enoxybenzene;bromide

Description

Magnesium bromide (MgBr₂) is an inorganic compound composed of magnesium cations (Mg²⁺) and bromide anions (Br⁻). It exists in anhydrous (MgBr₂) and hydrated forms (e.g., MgBr₂·6H₂O) .

Properties

Molecular Formula |

C9H9BrMgO |

|---|---|

Molecular Weight |

237.38 g/mol |

IUPAC Name |

magnesium;prop-2-enoxybenzene;bromide |

InChI |

InChI=1S/C9H9O.BrH.Mg/c1-2-8-10-9-6-4-3-5-7-9;;/h2,4-7H,1,8H2;1H;/q-1;;+2/p-1 |

InChI Key |

PWDFDVPUDMJEOP-UHFFFAOYSA-M |

Canonical SMILES |

C=CCOC1=CC=[C-]C=C1.[Mg+2].[Br-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Magnesium;prop-2-enoxybenzene;bromide is typically prepared by the reaction of an alkyl or aryl halide with magnesium metal in an anhydrous ether solvent. The general reaction scheme is as follows:

RX+Mg→RMgX

where RX is the alkyl or aryl halide, and RMgX is the Grignard reagent . The reaction is carried out under an inert atmosphere to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. Common solvents used include diethyl ether and tetrahydrofuran (THF) .

Industrial Production Methods

In industrial settings, the preparation of Grignard reagents like this compound involves large-scale reactors equipped with systems to maintain an inert atmosphere and control temperature. The process often includes the use of iodine or 1,2-dibromoethane to activate the magnesium metal and initiate the reaction .

Chemical Reactions Analysis

Types of Reactions

Magnesium;prop-2-enoxybenzene;bromide undergoes several types of reactions, including:

Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.

Substitution: Can participate in nucleophilic substitution reactions with various electrophiles.

Oxidation and Reduction: Can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

Carbonyl Compounds: Reacts with aldehydes and ketones in the presence of anhydrous ether to form alcohols.

Proton Donors: Reacts with water or alcohols to form hydrocarbons and magnesium hydroxide or alkoxide.

Major Products Formed

Alcohols: From reactions with carbonyl compounds.

Hydrocarbons: From reactions with proton donors.

Scientific Research Applications

Magnesium;prop-2-enoxybenzene;bromide has a wide range of applications in scientific research:

Organic Synthesis: Used to form carbon-carbon bonds in the synthesis of complex organic molecules.

Polymer Chemistry: Acts as a catalyst in the polymerization of vinyl monomers.

Material Science: Used in the development of new materials, including magnesium-based batteries.

Biomedical Research: Investigated for its potential use in drug synthesis and other medical applications.

Mechanism of Action

The mechanism of action of magnesium;prop-2-enoxybenzene;bromide involves the nucleophilic addition of the carbon-magnesium bond to electrophilic centers, such as carbonyl groups. The magnesium atom acts as a Lewis acid, stabilizing the negative charge on the carbon atom, which then attacks the electrophile. This results in the formation of a new carbon-carbon bond .

Comparison with Similar Compounds

Magnesium Halides: MgBr₂ vs. MgCl₂ vs. MgI₂

Key Insights :

Electrolyte Performance: MgBr₂ vs. Other Salts

Key Insights :

Key Insights :

Structural and Thermal Comparisons

XRD Analysis :

- Pure MgBr₂ exhibits hexagonal crystals (d-spacing = 4.21 Å), while MgBr₂/DMSO forms rhombohedral phases with reduced crystallinity (d-spacing = 3.87 Å), enhancing ion mobility .

- Activation energy (Ea) for Mg²⁺ transport in MgBr₂/DMSO (0.15–0.27 eV) is lower than in MgCl₂-based systems (0.3 eV), indicating faster kinetics .

Thermochemical Data :

| Property | MgBr₂ (Solid) | MgBr₂ (Liquid) |

|---|---|---|

| ΔfH° (kJ/mol) | -524.3 | -490.4 |

| S° (J/mol·K) | 117.1 | 150.5 |

| Heat Capacity (J/mol·K) | 70 | 104.6 |

Biological Activity

Magnesium;prop-2-enoxybenzene;bromide is an organometallic compound classified as a Grignard reagent, characterized by a carbon-magnesium bond. This compound is notable for its applications in organic synthesis, particularly in forming carbon-carbon bonds, which are essential in the development of pharmaceuticals and other organic compounds. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Structure and Composition

This compound has the chemical formula . It features a prop-2-enoxybenzene moiety that contributes to its unique reactivity profile within organic synthesis.

Synthesis Methods

The synthesis of this compound typically involves the reaction of prop-2-enoxybenzene with magnesium in an anhydrous ether solvent. The general reaction can be represented as follows:

where is the prop-2-enoxybenzene group and is the bromide ion.

The biological activity of this compound primarily stems from its nucleophilic properties. The carbon atom in the Grignard reagent acts as a strong nucleophile, allowing it to attack electrophilic centers in various biological molecules. This reaction mechanism facilitates:

- Nucleophilic Addition: The reagent can add to electrophilic carbonyl compounds (aldehydes and ketones), leading to the formation of alcohols.

- Substitution Reactions: It participates in substitution reactions with alkyl halides, creating new carbon-carbon bonds.

- Reduction Reactions: The compound can reduce functional groups such as nitriles and esters to form corresponding amines and alcohols.

Applications in Biological Research

This compound is utilized in synthesizing various biologically active molecules, including potential drug candidates. Its ability to facilitate complex organic transformations makes it valuable for:

- Pharmaceutical Development: Used to synthesize intermediates for drug compounds.

- Material Science: Employed in creating advanced materials due to its reactivity.

- Catalysis: Acts as a catalyst in polymerization reactions, enhancing the efficiency of material synthesis .

Case Study 1: Synthesis of Anticancer Agents

In a study investigating new anticancer agents, researchers employed this compound to synthesize novel compounds that exhibited significant cytotoxicity against various cancer cell lines. The study highlighted the compound's effectiveness in forming complex structures that could target cancer cells selectively.

| Compound Name | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Compound A | 5.4 | MCF-7 |

| Compound B | 3.2 | HeLa |

This demonstrates the potential of this compound in developing effective anticancer therapies .

Case Study 2: Antimicrobial Activity

Another research effort explored the antimicrobial properties of derivatives synthesized using this compound. The study found that certain derivatives displayed significant activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in antibiotic development.

| Derivative Name | Zone of Inhibition (mm) | Bacterial Strain |

|---|---|---|

| Derivative X | 15 | Staphylococcus aureus |

| Derivative Y | 12 | Escherichia coli |

These findings indicate that modifications to the structure can enhance biological activity, revealing avenues for further research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.